Endosulfansulfat

Übersicht

Beschreibung

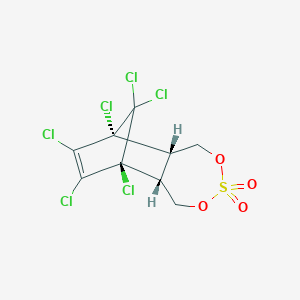

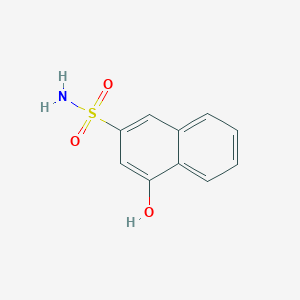

Endosulfan-Sulfat ist ein bedeutendes Abbauprodukt von Endosulfan, einem Organochlor-Insektizid und Akarizid. Endosulfan selbst wurde in der Landwirtschaft weit verbreitet zur Schädlingsbekämpfung bei Nutzpflanzen wie Baumwolle, Kaffee und Tee eingesetzt. Aufgrund seiner akuten Toxizität, seines Potenzials zur Bioakkumulation und seiner Rolle als endokriner Disruptor wurde Endosulfan in vielen Ländern verboten oder schrittweise aus dem Verkehr gezogen . Endosulfan-Sulfat entsteht durch Oxidation von Endosulfan und ist bekanntermaßen persistenter in der Umwelt .

Wissenschaftliche Forschungsanwendungen

Endosulfan-Sulfat wurde aufgrund seiner Persistenz und Toxizität ausgiebig untersucht. Seine Anwendungen in der wissenschaftlichen Forschung umfassen:

Umweltchemie: Untersuchung seiner Persistenz und Abbauwege in Boden und Wasser.

Toxikologie: Verständnis seiner toxischen Wirkungen auf verschiedene Organismen, darunter Menschen, Fische und wirbellose Tiere.

Sanierungsstudien: Entwicklung von Methoden zur Sanierung kontaminierter Umgebungen, z. B. unter Verwendung von Biokohle zur Minderung seiner Auswirkungen.

5. Wirkmechanismus

Endosulfan-Sulfat übt seine toxischen Wirkungen hauptsächlich durch die Hemmung von Calcium- und Magnesium-ATPase-Enzymen aus, die an der Nervenimpulsübertragung beteiligt sind . Diese Hemmung führt zu neurotoxischen Wirkungen, einschließlich Krampfanfällen und anderen Störungen des Nervensystems. Darüber hinaus induziert Endosulfan-Sulfat die Produktion reaktiver Sauerstoffspezies (ROS), was zu DNA-Schäden und beeinträchtigten DNA-Reparaturmechanismen führt .

Wirkmechanismus

Target of Action

Endosulfan sulfate primarily targets the nervous system . It inhibits the enzymes calcium and magnesium ATPase, which are involved in the transmission of nerve impulses . This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects .

Mode of Action

Endosulfan sulfate interacts with its targets by binding to the GABA (gamma-aminobutyric acid) receptors, acting as a non-competitive antagonist . This interaction blocks the chloride ion channels, disrupting the transmission of nerve impulses . As a result, it induces hyperactivity and convulsions .

Biochemical Pathways

Endosulfan sulfate affects several biochemical pathways. It is formed through the oxidation of endosulfan, a process that can be carried out by microorganisms . The compound can also induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This can potentially lead to mutations and other genetic abnormalities .

Pharmacokinetics

The majority of endosulfan sulfate, regardless of the exposure route, is excreted rapidly in feces, with virtually no retention in tissues . This rapid excretion suggests that the compound has low bioavailability. Due to its lipophilic nature, it can still accumulate in fatty tissues and bioaccumulate in the food chain .

Result of Action

The action of endosulfan sulfate results in a range of molecular and cellular effects. It can induce DNA damage, leading to potential mutations . It can also disrupt the endocrine system by binding to estrogen receptors . Exposure to high amounts of endosulfan sulfate can lead to hyperactivity, convulsions, and in severe cases, death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of endosulfan sulfate. It can travel long distances by air, and its levels in the air can vary substantially depending on the location . It can also contaminate surface waters through spray drift and runoff . These environmental factors can influence the exposure levels of endosulfan sulfate and thus its potential effects on organisms and ecosystems .

Biochemische Analyse

Biochemical Properties

Endosulfan sulfate interacts with various enzymes and proteins. It is known to inhibit Ca2+, Mg2+ ATPase , a critical enzyme involved in maintaining cellular ion balance . The nature of these interactions often involves binding to the active sites of these enzymes, altering their function .

Cellular Effects

Endosulfan sulfate has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal signaling pathways and gene expression . For instance, in zebrafish embryos, endosulfan sulfate exposure led to developmental defects such as arrested epiboly progress, shortened body length, and curved trunk .

Molecular Mechanism

Endosulfan sulfate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to cause DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends .

Temporal Effects in Laboratory Settings

The effects of Endosulfan sulfate change over time in laboratory settings. It has been observed that the pesticide’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, endosulfan sulfate showed stronger developmental defects in zebrafish embryos when exposed concurrently with elevated temperature .

Dosage Effects in Animal Models

The effects of Endosulfan sulfate vary with different dosages in animal models. Studies have shown that exposure to endosulfan sulfate at a dose of 3.5 mg/Kg body weight daily for a period of 3 weeks, 5 weeks, and 7 weeks caused a higher degree of degeneration in the reproductive organ of Swiss albino mice .

Metabolic Pathways

Endosulfan sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels . For instance, it is known to inhibit Ca2+, Mg2+ ATPase, disrupting the ion balance within cells .

Transport and Distribution

Endosulfan sulfate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it has been found in high concentrations in the surface soil across China, indicating its wide distribution in the environment .

Subcellular Localization

Endosulfan sulfate’s subcellular localization and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, endosulfan sulfate has been shown to cause mitochondrial dysfunction, leading to germ cell apoptosis in Caenorhabditis elegans .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Endosulfan-Sulfat wird in der Regel nicht direkt für industrielle Zwecke synthetisiert, sondern ist eher ein Nebenprodukt des Abbaus von Endosulfan. Der primäre Syntheseweg für Endosulfan beinhaltet die Diels-Alder-Reaktion von Hexachlorcyclopentadien mit cis-Buten-1,4-diol, gefolgt von einer Reaktion mit Thionylchlorid . Der Abbau zu Endosulfan-Sulfat erfolgt durch Oxidation, die oft durch Umweltfaktoren wie Sonnenlicht und mikrobielle Aktivität gefördert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Endosulfan-Sulfat ist nicht üblich, da es hauptsächlich ein Abbauprodukt ist. Das Verständnis seiner Entstehung ist entscheidend für Umweltüberwachungs- und Sanierungsbemühungen. Der Abbauprozess kann durch photochemische Reaktionen in Gegenwart von Sonnenlicht beschleunigt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Endosulfan-Sulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die primäre Reaktion, die zur Bildung von Endosulfan-Sulfat aus Endosulfan führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Umweltbedingte Oxidationsmittel wie Ozon und Hydroxylradikale.

Hydrolytische Bedingungen: Das Vorhandensein von Wasser und geeignete pH-Bedingungen können die Hydrolyse fördern.

Hauptprodukte, die gebildet werden:

Endosulfandiol: Ein weniger toxisches Produkt, das durch Hydrolyse gebildet wird.

Andere Abbauprodukte: Verschiedene andere geringfügige Abbauprodukte, abhängig von den Umweltbedingungen.

Vergleich Mit ähnlichen Verbindungen

Endosulfan-Sulfat ist chemisch ähnlich anderen Organochlor-Pestiziden wie Aldrin, Chlordan und Heptachlor . Diese Verbindungen teilen ähnliche Strukturen und Wirkmechanismen, unterscheiden sich jedoch in ihrer Persistenz und ihren spezifischen toxikologischen Profilen. Endosulfan-Sulfat ist einzigartig in seiner Bildung als Abbauprodukt und seiner hohen Persistenz in der Umwelt .

Liste ähnlicher Verbindungen:

- Aldrin

- Chlordan

- Heptachlor

- Dieldrin

- Endrin

Die Persistenz und Toxizität von Endosulfan-Sulfat machen es zu einer Verbindung von erheblicher Bedeutung in Umwelt- und toxikologischen Studien.

Eigenschaften

CAS-Nummer |

1031-07-8 |

|---|---|

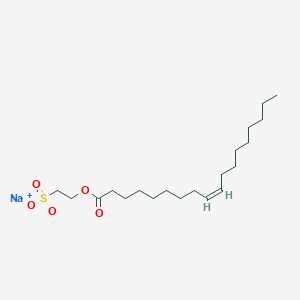

Molekularformel |

C9H6Cl6O4S |

Molekulargewicht |

422.9 g/mol |

IUPAC-Name |

(1S,9R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide |

InChI |

InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+ |

InChI-Schlüssel |

AAPVQEMYVNZIOO-WINLOITPSA-N |

SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Isomerische SMILES |

C1C2C(COS(=O)(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

melting_point |

358 °F (NTP, 1992) 181-182 °C |

| 1031-07-8 | |

Physikalische Beschreibung |

Endosulfan sulfate is a water solubility - <1 mg/L at 72 °F. Solid; [MSDSonline] |

Piktogramme |

Acute Toxic; Environmental Hazard |

Löslichkeit |

0.22 mg/l Tap water (pH 7.2) at 22 °C. Water solubility of 0.117 ppm In water, 0.48 mg/l @ 20 °C |

Synonyme |

endosulfan sulfate endosulfan sulphate |

Dampfdruck |

1.0X10-11 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Endosulfan sulfate and how is it formed?

A1: Endosulfan sulfate is a toxic metabolite of the organochlorine insecticide Endosulfan. It is formed through the oxidation of α- and β-Endosulfan isomers, primarily by microorganisms in the environment such as algae and fungi. [, , , , , , ]

Q2: Why is the persistence of Endosulfan sulfate a concern?

A2: Endosulfan sulfate is more persistent in the environment than its parent isomers, α- and β-Endosulfan. This means it takes longer to break down, leading to its accumulation in soil and water, and potentially impacting ecosystems and human health. [, ]

Q3: How does Endosulfan sulfate behave in different soil types?

A3: The degradation rate of Endosulfan sulfate varies depending on soil properties like pH and organic matter content. Studies have shown faster degradation in alkaline soils and slower degradation in organic matter-rich soils. []

Q4: How does Endosulfan sulfate impact soil enzyme activity?

A4: Research indicates that Endosulfan sulfate can inhibit crucial soil enzymes like urease and nitrate reductase, which are essential for nutrient cycling in the soil. This inhibition can disrupt ecosystem function and impact plant growth. []

Q5: What are the toxic effects of Endosulfan sulfate on aquatic organisms?

A5: Endosulfan sulfate exhibits toxicity to aquatic organisms like the grass shrimp (Palaemonetes pugio) and the mayfly (Jappa kutera). Its persistence in water can lead to chronic exposure and detrimental effects on these species. [, ]

Q6: Can algae play a role in the bioremediation of Endosulfan?

A6: Yes, certain algal species like Chlorococcum sp. and Scenedesmus sp. can degrade α-Endosulfan to Endosulfan sulfate and further metabolize it. This suggests the potential for using algae in bioremediation strategies. []

Q7: How does the toxicity of Endosulfan sulfate compare to its parent compound, Endosulfan?

A7: Endosulfan sulfate exhibits toxicity comparable to its parent compound, Endosulfan. This is a concern because it highlights that the degradation product is not significantly less harmful than the original pesticide. [, ]

Q8: What analytical techniques are used to detect and quantify Endosulfan sulfate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for Endosulfan sulfate analysis. This method offers high sensitivity and selectivity, enabling the detection of trace amounts in complex matrices like soil, water, and biological samples. [, , , , ]

Q9: What are some challenges in analyzing Endosulfan sulfate in environmental samples?

A9: Analyzing Endosulfan sulfate can be challenging due to its low concentrations in environmental matrices and the presence of interfering compounds. Efficient extraction and cleanup procedures are crucial to isolate the analyte and ensure accurate quantification. []

Q10: How is the accuracy of Endosulfan sulfate analysis ensured?

A10: Analytical methods undergo validation to demonstrate their reliability. This involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity. Certified reference materials are also used to ensure the accuracy of the analytical results. [, ]

Q11: How is Endosulfan metabolized in humans?

A11: Human liver microsomes, primarily the enzymes CYP2B6 and CYP3A4, are responsible for metabolizing Endosulfan-α to Endosulfan sulfate. This metabolic pathway is important for understanding the potential endocrine-disrupting effects of Endosulfan. [, ]

Q12: What is the significance of CYP2B6 and CYP3A4 in Endosulfan metabolism?

A12: CYP2B6 and CYP3A4 are key enzymes involved in the detoxification of many xenobiotics, including Endosulfan. Understanding their role in Endosulfan metabolism is essential for assessing potential drug interactions and individual susceptibility to its toxicity. [, ]

Q13: Can Endosulfan sulfate be further metabolized by organisms?

A13: Yes, some organisms, including specific fungi and algae, can further metabolize Endosulfan sulfate. These metabolic pathways can lead to the formation of less toxic compounds, such as Endosulfan diol and Endosulfan lactone. [, , , ]

Q14: Why is the study of Endosulfan biotransformation important?

A14: Understanding the biotransformation pathways of Endosulfan, including the formation and degradation of Endosulfan sulfate, is crucial for assessing its environmental fate, persistence, and potential risks to human and ecological health. [, , ]

Q15: What are some potential approaches for remediating Endosulfan-contaminated environments?

A15: Bioremediation, using microorganisms or plants, shows promise for removing Endosulfan and its metabolites from contaminated environments. Other strategies include adsorption to organic matter and chemical degradation. [, , , ]

Q16: How can hairy roots be used for Endosulfan remediation?

A16: Hairy roots, fast-growing plant tissue cultures, have shown potential for removing and metabolizing Endosulfan from contaminated water. This approach offers a sustainable and eco-friendly remediation strategy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)